Diiodate de magnésium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

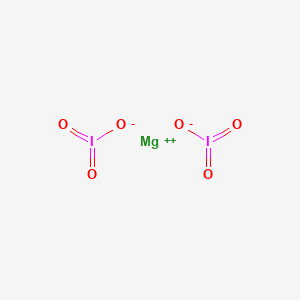

Magnesium diiodate is an inorganic compound with the chemical formula Mg(IO₃)₂. It is a salt of magnesium and iodic acid, and it typically appears as a white crystalline solid. This compound is known for its high solubility in water and its use in various chemical reactions and industrial applications.

Applications De Recherche Scientifique

Magnesium diiodate has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.

Biology: Investigated for its potential use in biological assays and as a source of iodine in nutrient studies.

Medicine: Explored for its potential use in iodine supplementation and as an antimicrobial agent.

Industry: Utilized in the production of other iodate compounds and in processes requiring a source of iodine.

Mécanisme D'action

Target of Action

Magnesium diiodate, like other magnesium compounds, primarily targets various biochemical processes in the body. It is involved in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities . .

Mode of Action

Magnesium, in general, is known to play a vital role in the activity of intracellular proteins involved in various processes such as insulin secretion in β-pancreatic cells, glucokinase, atpase, and protein kinase c . It is also suggested that magnesium participates directly in insulin sensitivity and signaling in peripheral tissues . The specific mode of action of magnesium diiodate remains to be elucidated.

Biochemical Pathways

Magnesium diiodate likely affects several biochemical pathways due to the essential role of magnesium in many physiological functions. Magnesium is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Chronic magnesium deficiency can lead to enhanced baseline inflammation associated with oxidative stress, related to various age-associated morbidities

Pharmacokinetics

Magnesium, in general, is known to be absorbed in the gut and distributed throughout the body, particularly in bone and muscle tissue . It is excreted primarily through the kidneys . The specific ADME properties of magnesium diiodate and their impact on bioavailability require further investigation.

Result of Action

Magnesium deficiency has been shown to impact numerous biological processes at the cellular and molecular levels, including increased levels of oxidative stress markers such as lipid, protein, and dna oxidative modification products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium diiodate can be synthesized through a reaction between magnesium oxide and iodic acid. The reaction is as follows: [ \text{MgO} + 2 \text{HIO}_3 \rightarrow \text{Mg(IO}_3)_2 + \text{H}_2\text{O} ] This reaction involves the combination of solid magnesium oxide with aqueous iodic acid, resulting in the formation of magnesium diiodate and water .

Industrial Production Methods: Industrial production of magnesium diiodate typically involves the same reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process may involve the use of specialized reactors and purification steps to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium diiodate undergoes various types of chemical reactions, including:

Oxidation: Magnesium diiodate can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to magnesium iodide under specific conditions.

Substitution: It can participate in substitution reactions where iodate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Reactions with reducing agents such as hydrogen gas.

Reduction: Reactions with strong reducing agents like lithium aluminum hydride.

Substitution: Reactions with other halide salts under aqueous conditions.

Major Products Formed:

Oxidation: Formation of magnesium oxide and iodine.

Reduction: Formation of magnesium iodide.

Substitution: Formation of various magnesium salts depending on the substituting anion.

Comparaison Avec Des Composés Similaires

Magnesium iodide (MgI₂): A salt of magnesium and hydrogen iodide, known for its high solubility in water and use in organic synthesis.

Magnesium chloride (MgCl₂): A salt of magnesium and hydrochloric acid, widely used in various industrial applications.

Magnesium sulfate (MgSO₄): A salt of magnesium and sulfuric acid, commonly used in medicine and agriculture.

Uniqueness of Magnesium Diiodate: Magnesium diiodate is unique due to its specific chemical properties, such as its ability to act as an oxidizing agent and its high solubility in water. These properties make it suitable for specific applications in chemistry and industry that other magnesium salts may not fulfill.

Propriétés

Numéro CAS |

7790-32-1 |

|---|---|

Formule moléculaire |

HIMgO3 |

Poids moléculaire |

200.22 g/mol |

Nom IUPAC |

magnesium;diiodate |

InChI |

InChI=1S/HIO3.Mg/c2-1(3)4;/h(H,2,3,4); |

Clé InChI |

MSTFFECQBIUMBA-UHFFFAOYSA-N |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] |

SMILES canonique |

OI(=O)=O.[Mg] |

Key on ui other cas no. |

7790-32-1 |

Numéros CAS associés |

7782-68-5 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)